molecular formula C5H2Br2ClN B169385 3,5-Dibromo-4-chloropyridine CAS No. 13626-17-0

3,5-Dibromo-4-chloropyridine

Cat. No. B169385
CAS RN: 13626-17-0
M. Wt: 271.34 g/mol
InChI Key: XNXHPEUZNXWWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dibromo-4-chloropyridine” is a chemical compound with the molecular formula C5H2Br2ClN . It has an average mass of 271.337 Da and a monoisotopic mass of 268.824249 Da .


Synthesis Analysis

The synthesis of “3,5-Dibromo-4-chloropyridine” involves lithiation with lithium diisopropylamide. Upon subsequent reaction with electrophiles, it yields 4-alkyl-3,5-dibromopyridines .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-chloropyridine” consists of a pyridine ring which is a heterocyclic compound. The pyridine ring in this compound is substituted at the 3rd and 5th positions with bromine atoms and at the 4th position with a chlorine atom .


Chemical Reactions Analysis

“3,5-Dibromo-4-chloropyridine” undergoes lithiation with lithium diisopropylamide. On subsequent reaction with electrophiles, it yields 4-alkyl-3,5-dibromopyridines .


Physical And Chemical Properties Analysis

“3,5-Dibromo-4-chloropyridine” has a density of 2.1±0.1 g/cm³. It has a boiling point of 256.4±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.4±3.0 kJ/mol. The flash point is 108.8±25.9 °C .

Scientific Research Applications

1. Catalytic Processes

In the realm of catalysis, 3,5-Dibromo-4-chloropyridine serves as a starting material for various transformations. For example, Jianguo Ji, Tao Li, and W. Bunnelle (2003) utilized this compound in a palladium-Xantphos complex-catalyzed amination reaction to produce 5-amino-2-chloropyridine with high yield and selectivity (Ji, Li, & Bunnelle, 2003).

2. Deprotonation Studies

Haçan Awad et al. (2004) explored the deprotonation of chloropyridines using lithium magnesates, where 3,5-Dibromo-4-chloropyridine and related compounds were key subjects to understand the reaction mechanisms and outcomes (Awad et al., 2004).

3. Luminescence Sensitization

Research by Michael R. George et al. (2006) focused on europium(III) pyridine-2,6-dicarboxylate complexes, where the substitution at the 3,5 positions in the pyridine ring, including the use of 3,5-Dibromo-4-chloropyridine, was studied for sensitization of Eu3+ luminescence in various applications (George et al., 2006).

4. Synthesis of Polyazamacrocycles

A. Averin et al. (2005) investigated the palladium-catalyzed amination of 3,5-dihalopyridines including 3,5-Dibromo-4-chloropyridine. Their study led to the creation of new families of pyridine-containing macrocycles, illustrating the compound's utility in synthesizing complex molecular structures (Averin et al., 2005).

5. Photophysical Property Analysis

Research by T. K. Khan, M. R. Rao, and M. Ravikanth (2010) on nucleophilic substitution reactions highlighted the significance of 3,5-Dibromo-4-chloropyridine in altering photophysical properties of boron-dipyrromethenes, contributing to the development of new classes of dyes with specific characteristics (Khan, Rao, & Ravikanth, 2010).

6. Structural Analysis in Crystallography

The work of M. AlDamen and S. Haddad (2011) illustrates the utility of 3,5-Dibromo-4-chloropyridine in crystallographic studies, particularly in understanding nonclassical noncovalent interactions in crystal structures (AlDamen & Haddad, 2011).

Safety And Hazards

“3,5-Dibromo-4-chloropyridine” is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has a hazard statement H301 and precautionary statements P301 + P310 .

properties

IUPAC Name

3,5-dibromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXHPEUZNXWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355736
Record name 3,5-dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-chloropyridine

CAS RN

13626-17-0
Record name 3,5-dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dibromo-4-pyridone (VIII, W=Br) (79.0 g, 0.312 mol) and PCl5 (79 g, 0.38 mol) was kept at 160° C. for 3 h. The reaction mixture was cooled to 0° C. and quenched by slow addition of water (200 mL). The resulting precipitate was crushed, filtered off, washed with water, and transferred on top of a flash silica column which was subsequently eluted with CH2Cl2. The crude product thus obtained was crystallised from EtOH to give the title compound, 3,5-dibromo-4-chloropyridine (VII, W=Br) (73.9 g, 72%) as white needles: Rf =0.60 (CH2Cl2); mp 95.0-96.5° C. (EtOH); 1H NMR (250 MHz, CDCl3) δ8.65 (s); 13C NMR (63 MHz, CDCl3) δ121.8, 144.0, and 150.9; IR (CHCl3) νmax 1549, 1524, 1410, and 1394 cm−1; MS (EI+) m/z (rel intensity) 271 (100%, M+) and 192 (30); HRMS calcd for C5H2Br2ClN (M+) 268.8242, found 268.8231.
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3,5-dibromo-4-(1H)-pyridone (W, 1.0 g, 3.97 mmol) was added phosphorous oxychloride (5 mL) and the mixture was heated at 100° C. for 2 h. The mixture was poured into ice/water (25 g) and basified by the addition of a saturated solution of sodium hydrogen carbonate. The mixture was extracted with dichloromethane (2×20 mL), the combined organic extracts were washed with saturated aqueous sodium chloride solution (25 mL), dried over sodium sulphate and concentrated under vacuum to obtain the title compound. MS (M+1): 271.8.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 3,5-dibromo-4-(1H)-pyridone (0.25 g, 1.0 mmol) was added POCl3 (2 mL) and the mixture was heated at 100° C. for 2 h. The mixture was poured into ice/water (25 g) and basified by the addition of a saturated solution of sodium hydrogen carbonate. The mixture was extracted with CH2Cl2 (2×20 mL), the combined organic extracts were washed with brine (25 mL), dried (MgSO4) and concentrated under reduced pressure to furnish the title compound as a white solid (275 mg, 100%), m.p. 101-103° C.; m/z 272 (100%, [M+H]+);
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-chloropyridine
Reactant of Route 2
3,5-Dibromo-4-chloropyridine
Reactant of Route 3
3,5-Dibromo-4-chloropyridine
Reactant of Route 4
3,5-Dibromo-4-chloropyridine
Reactant of Route 5
3,5-Dibromo-4-chloropyridine
Reactant of Route 6
3,5-Dibromo-4-chloropyridine

Citations

For This Compound
28
Citations
AJ Kay, AD Woolhouse - Molecules, 2001 - mdpi.com
In connection with our studies of the nonlinear optical properties of pyridinylidene compounds we required some pyridine derivatives bearing bulky substituents at the 3-and 5-positions …
Number of citations: 1 www.mdpi.com
DT Payne - 2017 - etheses.bham.ac.uk
A library of novel chiral DMAP derivatives were synthesised from 4-chloropyridine and 3,5-dibromo-4-chloropyridine to give a diverse range of DMAP derivatives focusing on …
Number of citations: 3 etheses.bham.ac.uk
HJ Den Hertog, C Hoogzand - Recueil des Travaux Chimiques …, 1957 - Wiley Online Library
The action of sulphuryl chloride on 3,5‐dibromopyridine‐N‐oxide at 120 yields a mixture of chiefly 2‐chloro‐3,5‐dibromopyridine along with a considerable amount of 4‐chloro‐3,5‐…
Number of citations: 8 onlinelibrary.wiley.com
M Pichowicz, S Crumpler, E McDonald, J Blagg - Tetrahedron, 2010 - Elsevier
4-Amino-3,5-dihalopyridines have been efficiently prepared via microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines using 1–1.1equiv of primary and …
Number of citations: 11 www.sciencedirect.com
AC Spivey, DP Leese, F Zhu, SG Davey, RL Jarvest - Tetrahedron, 2004 - Elsevier
The synthesis, CSP-HPLC resolution, and absolute configuration assignment of a series of 4-dialkylaminopyridine-based atropisomeric biaryls are described. Screening of these …
Number of citations: 95 www.sciencedirect.com
AL Auvinet, JPA Harrity, G Hilt - The Journal of Organic Chemistry, 2010 - ACS Publications
The room-temperature cobalt-catalyzed [4 + 2] cycloaddition of alkynylboronates and 1,3-dienes provides a convenient and general method for the synthesis of benzene-based …
Number of citations: 49 pubs.acs.org
P Langer - Synlett, 2022 - thieme-connect.com
The present article presents a personalized Account on the synthesis of nitrogen heterocycles by combination of regioselective Pd-catalyzed cross-coupling reactions of …
Number of citations: 1 www.thieme-connect.com
RP Wurz - Chemical reviews, 2007 - ACS Publications
During the past decade, there has been a remarkable increase in interest in “organocatalytic” processes. 1 In part, this has been driven by the desire to develop environmentally friendly …
Number of citations: 358 pubs.acs.org
K Clarke, K Rothwell - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
The rates of reaction of a series of mono-and di-substituted pyridine bases with various organic halides in nitromethane have been measured. Substituents in the pyridine ring influence …
Number of citations: 29 pubs.rsc.org
R Molenda, J Polkaehn… - The Journal of …, 2023 - ACS Publications
Thieno[2′,3′,4′:4,5]naphtho[1,8-cd]pyridines, S,N-doped pyrene analogs, were prepared by combination of Pd catalyzed cross-coupling reactions and acid-mediated …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.